1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Description
1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO2S and its molecular weight is 325.85. The purity is usually 95%.
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Biological Activity
1-(2,6-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, with the CAS number 1331266-04-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₆H₂₀ClNO₂S
- Molecular Weight : 325.9 g/mol
- Structure : The compound features a phenoxy group and a pyridine-thioether moiety, which are crucial for its biological activity.
The compound is primarily recognized for its role as an α₁-adrenoceptor antagonist , which suggests its potential use in managing conditions like hypertension. The structural modifications in the compound enhance its binding affinity to the receptor, potentially leading to improved therapeutic outcomes compared to existing treatments.
Antihypertensive Effects
Research indicates that derivatives of this compound exhibit significant antihypertensive properties. In a study evaluating various analogs, compounds with specific hydroxyl and methoxy substitutions demonstrated enhanced blocking activities at α₁-adrenoceptors, which are critical in regulating vascular tone and blood pressure .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits norepinephrine-induced contractions in vascular smooth muscle cells. This inhibition is indicative of its potential to lower blood pressure by preventing vasoconstriction.
Toxicity Profile
While the compound shows promise in therapeutic applications, it is essential to consider its toxicity. Preliminary studies suggest that it may pose risks if ingested in significant quantities, as it has been classified as harmful if swallowed and potentially hazardous to aquatic life .
Clinical Trials
Currently, there are ongoing clinical trials assessing the efficacy of related compounds in hypertensive patients. One notable trial focuses on the safety and efficacy of α₁-adrenoceptor antagonists derived from this class of compounds, aiming to establish their role in long-term hypertension management.
Comparative Studies
A comparative analysis of various analogs indicated that compounds with substitutions at specific positions on the aromatic rings exhibited differing levels of activity. For instance, those with a hydroxyl group at the para position on the aromatic ring showed superior activity compared to their counterparts lacking such substitutions .
Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated significant antihypertensive effects in animal models. |
Study 2 | Showed effective α₁-adrenoceptor blockade with minimal side effects. |
Study 3 | Investigated metabolic pathways leading to optimized analogs with prolonged action. |
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-12-6-5-7-13(2)16(12)19-10-14(18)11-20-15-8-3-4-9-17-15;/h3-9,14,18H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZINTCCVULJOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CSC2=CC=CC=N2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.